molecular formula C20H17N3O3S B2442275 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 848729-90-8

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2442275
CAS RN: 848729-90-8
M. Wt: 379.43
InChI Key: PLVJDULHPYAXBG-UHFFFAOYSA-N
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Description

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a benzofuro[3,2-d]pyrimidine core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. This core is substituted at the 4-position with a sulfanyl group that is linked to an acetamide group. The acetamide group is further substituted with a 4-ethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidine core, a sulfanyl group, an acetamide group, and a 4-ethoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the sulfanyl group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar acetamide group and the nonpolar benzofuro[3,2-d]pyrimidine core .

Scientific Research Applications

Medical Imaging Applications

A novel series of compounds, including similar structures to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide," has been developed for use in positron emission tomography (PET) imaging. These compounds are selective ligands for the translocator protein (18 kDa) and have been synthesized with fluorine-18 for in vivo imaging, demonstrating the potential application of such compounds in medical diagnostics and research related to neurological diseases and inflammation (Dollé et al., 2008).

Antibacterial and Antifungal Activity

Research on derivatives of benzimidazole, which share structural similarities with the queried compound, has demonstrated significant in vitro antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans, indicating their potential use in developing new antimicrobial agents (Devi et al., 2022).

Inhibition of Biological Processes

Several studies have explored the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) by similar compounds, highlighting their antitumor activities. These compounds have been designed to investigate the effect of modifications on DHFR inhibition and antitumor activity, showing potential applications in cancer therapy (Gangjee et al., 2000).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-14-9-7-13(8-10-14)23-17(24)11-27-20-19-18(21-12-22-20)15-5-3-4-6-16(15)26-19/h3-10,12H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVJDULHPYAXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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